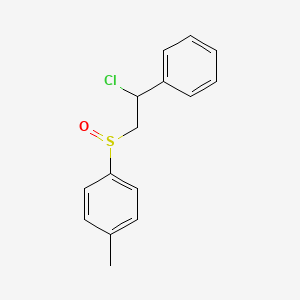
1-(2-Chloro-2-phenylethanesulfinyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 266350, also known as 2-(4-aminophenyl)benzothiazole, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzothiazole core structure, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)benzothiazole typically involves the condensation of 4-aminobenzenethiol with 2-bromoaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-aminophenyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-aminophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2-(4-aminophenyl)benzothiazole exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can bind to DNA and interfere with the replication process, leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell signaling pathways, thereby disrupting cellular functions and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-aminobenzothiazole
- 2-(4-nitrophenyl)benzothiazole
- 2-(4-methylphenyl)benzothiazole
Uniqueness
2-(4-aminophenyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Compared to its analogs, this compound has shown higher efficacy in inhibiting cancer cell growth and better selectivity towards certain biological targets.
Eigenschaften
CAS-Nummer |
61735-44-2 |
|---|---|
Molekularformel |
C15H15ClOS |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
1-(2-chloro-2-phenylethyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C15H15ClOS/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
IEMZKJYMYDVLIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



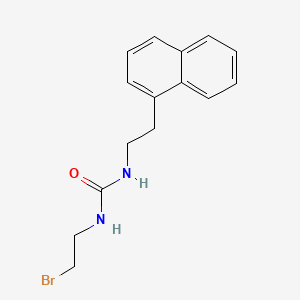
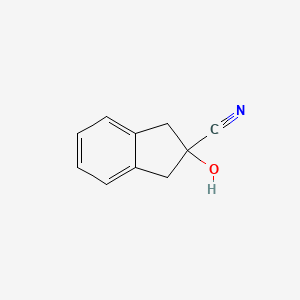
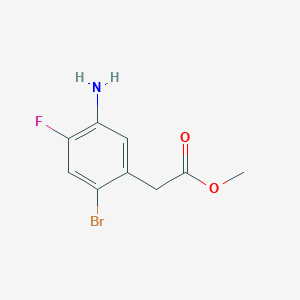
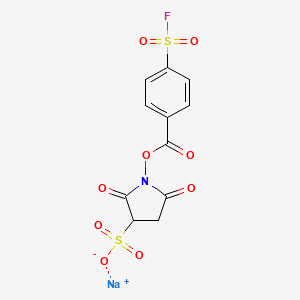
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
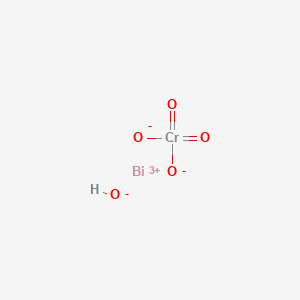
![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
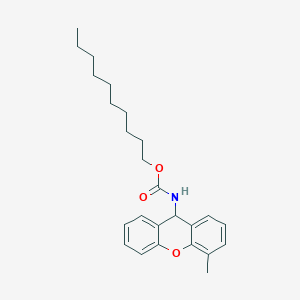
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
